BenchChemオンラインストアへようこそ!

WAM1

Antimicrobial peptide potency Cathelicidin comparison MIC determination

WAM1 (also designated WAM-1) is a 36-residue cathelicidin antimicrobial peptide (AMP) originally isolated from the tammar wallaby (Macropus eugenii) leukocytes and mammary gland. Its primary sequence is KRGFGKKLRKRLKKFRNSIKKRLKNFNVVIPIPLPG, with a molecular weight of 4276.35 Da.

Molecular Formula
Molecular Weight
Cat. No. B1577314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAM1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAM1 Cathelicidin Antimicrobial Peptide – Technical Baseline for Research Procurement


WAM1 (also designated WAM-1) is a 36-residue cathelicidin antimicrobial peptide (AMP) originally isolated from the tammar wallaby (Macropus eugenii) leukocytes and mammary gland [1]. Its primary sequence is KRGFGKKLRKRLKKFRNSIKKRLKNFNVVIPIPLPG, with a molecular weight of 4276.35 Da [2]. As a member of the cathelicidin family, WAM1 displays broad-spectrum antibacterial and antifungal activity, a net cationic charge that facilitates electrostatic membrane targeting, and expression under innate immune regulation during early marsupial lactation [1]. Unlike human LL-37—the most widely studied mammalian cathelicidin—WAM1 originates from a phylogenetically distant metatherian lineage that has evolved AMPs under distinct immunological pressures associated with altricial pouch young development [1].

Why WAM1 Cannot Be Replaced by LL-37 or Other In-Class Cathelicidins — Critical Evidence for Informed Procurement


Cathelicidin antimicrobial peptides exhibit extreme functional divergence despite shared pro-region homology, because the mature C-terminal domain—which encodes the active peptide—varies profoundly in sequence length, net charge, amphipathicity, and residue composition between species [1]. As a consequence, WAM1 and human LL-37 display non-overlapping potency spectra, differential biofilm activity, and distinct salt sensitivity profiles that preclude generic substitution [2]. A researcher selecting an AMP for Gram-negative MDR panel screening, biofilm dispersal assays, or high-salt-condition experiments cannot assume that LL-37 or commercially available synthetic cathelicidins will recapitulate WAM1 performance. The quantitative evidence below establishes precisely where and by how much WAM1 diverges from the nearest clinical candidate (LL-37) and from conventional antibiotics.

WAM1 Quantitative Differentiation Evidence: Head-to-Head Potency, Biofilm, and Salt Resistance Data Against LL-37 and Conventional Antibiotics


WAM1 Displays 3- to 80-Fold Greater Antibacterial Potency Than Human LL-37 Across Seven Microbial Species

In a direct head-to-head comparison using radial diffusion assay and broth microdilution, WAM1 exhibited 3- to 80-fold greater potency than human LL-37 against all seven bacterial and fungal species tested [1]. Against Gram-negative Escherichia coli DH5α, WAM1 recorded an MIC of 0.47 µM versus 5.57 µM for LL-37 (11.9-fold difference). The divergence was most extreme for Pseudomonas aeruginosa ATCC 27853, where WAM1 showed an MIC of 0.77 µM while LL-37 exceeded the assay detection limit at >56 µM (>72-fold difference). WAM1 also killed Candida albicans ATCC 753 (MIC 1.30 µM), whereas LL-37 was entirely inactive against this fungal pathogen (MIC >56 µM) [1].

Antimicrobial peptide potency Cathelicidin comparison MIC determination

WAM1 Is 10- to 26-Fold More Potent Than Ampicillin, Tetracycline, and Chloramphenicol Against E. coli

In a head-to-head comparison against first-line conventional antibiotics using identical broth microdilution conditions, WAM1 (MIC 0.47 µM) was 12-fold more potent than ampicillin (MIC 5.7 µM), 10-fold more potent than tetracycline (MIC 4.5 µM), and 26-fold more potent than chloramphenicol (MIC 12.4 µM) against E. coli DH5α [1]. This near-log-order potency advantage is especially relevant because WAM1 achieves these MICs through a membrane-lytic mechanism distinct from the ribosomal or cell-wall-targeting mechanisms of the comparator antibiotics, suggesting independent resistance pathways [1].

Antibiotic comparison Gram-negative potency MIC benchmarking

WAM1 Disperses Mature Acinetobacter baumannii Biofilms — LL-37 Fails in Every Strain Tested

In a direct head-to-head comparison using seven clinical A. baumannii isolates (including four MDR strains), WAM1 dispersed mature pre-formed biofilms in six of seven isolates (86% efficacy), whereas LL-37 failed to disperse biofilms in any strain tested [1]. Both peptides inhibited biofilm formation at some concentrations, but biofilm dispersal—the ability to dismantle established, matrix-encased communities—was uniquely a property of WAM1 and entirely absent from LL-37 [1]. This functional divergence is critical because biofilm dispersal capacity is directly relevant to treating chronic, device-associated, or established infections where the biofilm matrix confers resistance to conventional antibiotics.

Biofilm dispersal Anti-biofilm peptide MDR Acinetobacter baumannii

WAM1 Retains Full Antimicrobial Activity at Physiological and Elevated Salt Concentrations — Unlike Many AMPs Including LL-37

WAM1 maintained unchanged MIC values against P. aeruginosa ATCC 27853 (0.9 µM at 0, 150, and 200 mM NaCl), A. baumannii ATCC 19606 (1.9 µM at 0 and 150 mM; 3.8 µM at 200 mM), and K. pneumoniae ATCC 13883 (0.5 µM at 0 mM; 0.9 µM at both 150 and 200 mM NaCl) [1]. This salt resistance contrasts sharply with many well-characterized AMPs, including human LL-37, whose activity is known to be attenuated or abolished under physiological salt concentrations (150 mM NaCl) [1]. The original study authors explicitly noted that unlike LL-37, WAM1 retains potency in the presence of high salt, making it suitable for applications in vivo where ionic conditions mimic extracellular fluid [1].

Salt resistance Physiological conditions Antimicrobial peptide stability

WAM1 Exerts Rapid Bactericidal Activity Against Multidrug-Resistant Klebsiella pneumoniae and Demonstrates Anti-Inflammatory TNF-α Suppression

WAM1 demonstrated rapid bactericidal kinetics, killing 99.9% of K. pneumoniae within 15 minutes at 4× MIC [1]. Against carbapenem-resistant K. pneumoniae (CRKP) clinical isolates, WAM1 produced MIC values of 2–4 mg/L and MBC values of 4–8 mg/L, with the membrane disruption mechanism confirmed by alkaline phosphatase leakage and propidium iodide uptake assays [2]. In parallel, RT-qPCR analysis demonstrated that WAM1 significantly inhibited TNF-α mRNA expression in LPS-stimulated cells, establishing a dual antibacterial/anti-inflammatory profile [2]. Safety profiling showed low hemolytic activity against human erythrocytes and minimal cytotoxicity, supporting suitability for in vivo evaluation [1][2]. Temperature variation had negligible impact on WAM1 activity, although serum exposure partially reduced potency [2].

Bactericidal kinetics Anti-inflammatory peptide Carbapenem-resistant Klebsiella pneumoniae

WAM1 Kills Multidrug-Resistant Gram-Negative Clinical Isolates Including Colistin-Resistant Pseudomonas aeruginosa

WAM1 demonstrated consistent activity against 19 antibiotic-resistant clinical isolates of P. aeruginosa, A. baumannii, and K. pneumoniae, including six isolates specifically documented as colistin-resistant [1]. The MIC values against colistin-resistant P. aeruginosa strains ranged from 0.47 to 0.95 µM, with 83% (5 of 6) of colistin-resistant isolates inhibited at or below 0.95 µM [1]. Only one colistin-resistant isolate (P. aeruginosa 010) showed elevated MIC >30.4 µM [1]. This activity against colistin-resistant strains is clinically significant because colistin (polymyxin E) represents last-line therapy for MDR Gram-negative infections, and colistin resistance leaves patients with few or no therapeutic options. WAM1 additionally demonstrated synergistic bactericidal activity with commonly prescribed antibiotics against MDR A. baumannii [2].

Colistin resistance MDR Gram-negative Last-line antibiotic failure

WAM1 Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


MDR/XDR Gram-Negative Pathogen Screening Panels (Including Colistin-Resistant Isolates)

WAM1 is the preferred cathelicidin positive control for antimicrobial susceptibility screening panels targeting multidrug-resistant and colistin-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Its quantifiable superiority over LL-37 (3- to >80-fold greater potency across species) and its demonstrated activity against colistin-resistant clinical isolates (83% inhibited at ≤0.95 µM) make WAM1 the benchmark AMP for evaluating novel anti-Gram-negative agents against last-line antibiotic failure scenarios [1][2]. Procurement of WAM1 over LL-37 avoids false-negative results in P. aeruginosa screening, where LL-37 is effectively inactive (MIC >56 µM).

Biofilm Dispersal Research and Anti-Biofilm Drug Development

WAM1 is uniquely suited as a tool compound for biofilm dispersal studies against A. baumannii and related nosocomial pathogens. The experimental evidence that WAM1 disperses mature biofilms in 86% of clinical isolates—while LL-37 achieves 0% dispersal—establishes WAM1 as the cathelicidin of choice for investigating biofilm matrix disruption mechanisms and for screening synergistic combinations with conventional antibiotics that penetrate biofilm matrices poorly [1]. Research programs targeting chronic wound infections, ventilator-associated pneumonia, or catheter-related biofilm infections should procure WAM1 specifically for its dispersal phenotype.

Physiological Salt Condition Assays and In Vivo Infection Model Development

Experiments conducted under physiological salt conditions (150 mM NaCl, approximating extracellular fluid or tissue culture medium) require WAM1 rather than LL-37 or other salt-sensitive AMPs. WAM1 retains its full MIC against P. aeruginosa, A. baumannii, and K. pneumoniae at 150–200 mM NaCl, with MIC shifts limited to ≤2-fold even at 200 mM [1]. This salt resistance, combined with documented low hemolysis and rapid bactericidal kinetics (99.9% killing in 15 minutes), positions WAM1 as the preferred AMP lead for Galleria mellonella and murine infection models where ionic and pharmacokinetic conditions demand salt-insensitive, fast-acting activity [1][2].

Dual-Action Antibacterial and Anti-Inflammatory Agent Development for CRKP and Sepsis Models

WAM1 is the only cathelicidin for which combined antibacterial activity against carbapenem-resistant K. pneumoniae (MIC 2–4 mg/L, MBC 4–8 mg/L) and anti-inflammatory TNF-α suppression have been experimentally demonstrated in the same study [1]. For programs developing host-directed anti-infective therapies—where dampening excessive inflammation while killing the pathogen is the therapeutic goal—WAM1 offers a dual-mechanism profile that LL-37 and synthetic cathelicidin analogs have not been shown to replicate in the same model systems. Temperature stability further supports its use in formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.